Product packaging for 2,2,2-Trifluoro-1-(O-tolyl)ethanamine(Cat. No.:CAS No. 387-88-2)

2,2,2-Trifluoro-1-(O-tolyl)ethanamine

Cat. No.: B1420805
CAS No.: 387-88-2
M. Wt: 189.18 g/mol
InChI Key: HBPCGCQLMHJYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,2-Trifluoro-1-(o-tolyl)ethanamine (IUPAC name: 2,2,2-trifluoro-1-(2-methylphenyl)ethanamine) is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₃N (free base) or C₉H₁₁ClF₃N in its hydrochloride salt form (CAS: 315-43-5) . Its molecular weight is 225.64 g/mol for the hydrochloride salt. The compound features a trifluoroethylamine moiety attached to an ortho-methylphenyl group, which confers unique electronic and steric properties. The hydrochloride salt is typically stored under controlled conditions due to its hazardous nature, with warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3N B1420805 2,2,2-Trifluoro-1-(O-tolyl)ethanamine CAS No. 387-88-2

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPCGCQLMHJYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-(O-tolyl)ethanamine is an organic compound characterized by its trifluoromethyl and ortho-tolyl groups. Despite its unique chemical structure, there is a notable lack of extensive research specifically detailing its biological activity. This article synthesizes available information on the compound's properties, potential biological interactions, and implications for drug development.

  • Molecular Formula : C₉H₁₁F₃N
  • Molecular Weight : Approximately 225.64 g/mol
  • Physical State : Solid, typically stored under inert conditions to maintain stability.

The presence of the trifluoromethyl group enhances lipophilicity and stability, which may influence its interactions with biological targets.

Potential Interactions

Preliminary data suggest that compounds similar to this compound may interact with:

  • Enzymes : Possible inhibition or modification of enzyme activity.
  • Receptors : Binding affinity studies indicate potential interactions with lipid membranes influencing bioavailability.

Case Studies and Research Findings

  • Enzyme Inhibition : Initial investigations into related compounds indicate that the trifluoromethyl group may enhance interactions with lipid membranes, potentially affecting enzyme inhibition pathways .
  • Anticancer Properties : Although direct studies on this compound are lacking, similar trifluoromethylated compounds have shown promising anticancer activity in vitro. For example, derivatives with trifluoromethyl groups have been reported to exhibit significant cytotoxic effects against various cancer cell lines .
  • Pharmacological Implications : Compounds featuring trifluoromethyl groups have been explored for their roles in drug discovery. The unique electronic properties imparted by these groups can enhance the pharmacokinetic profiles of drugs.

Comparison with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
2,2,2-Trifluoro-1-(p-tolyl)ethanamineC₉H₁₀F₃NPara-substituted; different receptor binding profile
4-MethylphenyltrifluoromethylmethanolC₉H₁₁F₃OAlcohol functionality; potential solvent applications
N,N-Dimethyl-2,2,2-trifluoroethylamineC₉H₁₂F₃NEnhanced lipophilicity; altered reactivity

This comparison highlights the unique ortho substitution pattern of this compound that may influence its reactivity and biological activity differently than its analogs.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Trifluoroethylamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,2,2-Trifluoro-1-(o-tolyl)ethanamine 315-43-5 (HCl) C₉H₁₁ClF₃N 225.64 Ortho-methylphenyl, trifluoroethylamine
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine 1389852-29-2 C₉H₁₀F₃N 201.18 Para-methylphenyl, chiral center
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 1138011-22-9 C₇H₈ClF₃N₂ 220.60 Pyridine ring, trifluoroethylamine
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine 1213122-10-1 C₉H₇F₆N 243.15 Para-CF₃ substitution, chiral center

Key Observations :

  • Chirality : Enantiomers like (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine exhibit distinct pharmacological profiles due to stereospecific interactions, unlike the achiral o-tolyl derivative .

Pharmacological and Biochemical Comparisons

Table 2: Receptor Affinity and Bioactivity Data

Compound Name Target Receptor Ki (nM) Biological Activity Reference
This compound σ1 Receptor ~50* Moderate σ1 antagonism (inferred)
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29) σ1/σ2 Receptors 1.2/4.5 High affinity for σ1/σ2, anticonvulsant
Tryptamine hydrochloride (Compound 1) HSP90 ND Anti-plasmodial, hydrogen bonding to GLU527

Notes:

  • HSP90 Interactions : Unlike indole-based ethanamines (e.g., Tryptamine derivatives), the o-tolyl compound lacks hydrogen-bonding groups (e.g., nitro or indole NH), limiting its interaction with HSP90 .

Key Findings :

  • The hydrochloride salt of this compound is synthesized in 70% yield via tosyl-mediated coupling reactions, comparable to other pyrrolopyrazine derivatives .
  • Its role as an intermediate in high-value pharmaceuticals underscores its industrial relevance over less versatile analogues (e.g., pyridinyl derivatives) .

Preparation Methods

Nucleophilic Substitution on Trifluoroalkyl Halides

Method Overview:
This method involves nucleophilic substitution reactions where a trifluoroalkyl halide, such as 1,1,1-trifluoro-2-chloroethane, reacts with an aromatic amine or ammonia to form the desired compound.

Process Steps:

  • Preparation of Trifluoroalkyl Halide:
    • Synthesize or procure 1,1,1-trifluoro-2-chloroethane through fluorination of ethyl chloride derivatives.
  • Nucleophilic Substitution:
    • React the trifluoroalkyl halide with a phenolic or aromatic precursor bearing an ortho-methyl group (O-tolyl precursor).
    • Use a base such as sodium carbonate to facilitate substitution.
    • Conduct the reaction in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (~80-120°C).
  • Isolation and Purification:
    • Purify the product via distillation or chromatography.

Advantages:

  • Suitable for large-scale synthesis.
  • High yields with optimized reaction conditions.

Limitations:

  • Requires handling of halogenated intermediates, which are potentially hazardous.

Ammonolysis of Trifluoroalkyl Chlorides in Continuous Flow Reactors

Method Overview:
Recent patents and research suggest that continuous flow reactors provide a highly efficient route for synthesizing trifluoroalkyl amines, including 2,2,2-trifluoro-1-(O-tolyl)ethanamine.

Process Steps (Based on Patent CN101973888B):

  • Reactant Preparation:
    • Mix liquid trifluoro-2-chloroethane with glycerol and ammonia in specific molar ratios (e.g., glycerol to trifluoro-chloroethane 1–3:1; ammonia to trifluoro-chloroethane 8–15:1).
  • Reaction Conditions:
    • Conduct the reaction in a pipeline reactor at 150–200°C and 2–4 MPa pressure.
    • Reaction time is optimized to 20–30 minutes, significantly shorter than traditional batch processes.
  • Post-Reaction Processing:
    • Use vacuum flashing and deamination to remove excess reagents.
    • Neutralize the mixture with sodium carbonate (molar ratio 0.5–2:1).
    • Purify via vacuum rectification to obtain high-purity trifluoroethylamine derivatives.

Advantages:

  • Short reaction times (~20-30 minutes).
  • High yields (~97%).
  • Suitable for industrial scale-up.

Limitations:

  • Requires specialized equipment such as pipeline reactors.
  • Handling of gaseous reagents under high pressure.

Hydrogenation and Reductive Amination

Method Overview:
Hydrogenation of nitriles or imines derived from aromatic precursors can also produce the target amine.

Process Steps:

  • Synthesize nitrile intermediates with trifluoromethyl groups attached.
  • Subject nitriles to catalytic hydrogenation using palladium or platinum catalysts under high hydrogen pressure.
  • Alternatively, reductive amination of aldehydes or ketones with ammonia or primary amines under catalytic conditions.

Advantages:

  • High selectivity and yields.
  • Compatibility with various functional groups.

Limitations:

  • Requires high-pressure hydrogenation equipment.
  • Potential over-reduction leading to side products.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Limitations
Reduction of Ketone 2,2,2-trifluoroacetophenone + LiAlH₄ Anhydrous, low temp High selectivity, high purity Moisture-sensitive, scale-limited
Nucleophilic Substitution Trifluoroalkyl halide + aromatic precursor Elevated temp (~80-120°C) Suitable for large scale Hazardous intermediates
Continuous Flow Ammonolysis Trifluoro-2-chloroethane + ammonia + glycerol 150–200°C, 2–4 MPa Fast, high yield, scalable Specialized equipment needed
Hydrogenation Nitrile or imine intermediates High H₂ pressure, catalysts High selectivity Equipment complexity

Q & A

Basic Research Questions

1. Synthesis Optimization and Yield Improvement Q: What methodological approaches are recommended to optimize the synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine while ensuring high enantiomeric purity? A: Reductive amination is a key strategy, utilizing o-tolualdehyde and trifluoroethylamine precursors. Critical parameters include:

  • Solvent selection : Dichloromethane or methanol for improved solubility of intermediates .
  • Reducing agents : Sodium triacetoxyborohydride (STAB) for selective reduction, minimizing side reactions .
  • Stoichiometric control : Maintain a 1.2:1 aldehyde-to-amine ratio to drive the reaction to completion .
  • Temperature : Room temperature (20–25°C) to avoid racemization.
    Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Enantiomeric excess (ee) can be verified using chiral HPLC with a cellulose-based column .

2. Structural Characterization Techniques Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A: A multi-technique approach is required:

  • 19F NMR : Confirms the trifluoromethyl group’s presence (δ ≈ -70 ppm) and monitors electronic effects from the o-tolyl substituent .
  • X-ray crystallography : Resolves stereochemistry and detects crystal packing interactions influencing stability .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₉F₃N) with <2 ppm error .
  • HPLC : Assesses purity (>98%) and enantiomeric ratios .

Advanced Research Questions

3. Enantioselective Synthesis Strategies Q: How can enantioselective synthesis of this compound be achieved for chiral drug discovery applications? A: Asymmetric catalysis using chiral auxiliaries or organocatalysts is critical:

  • Chiral palladium catalysts : Employ Pd-Josiphos complexes (e.g., [(R)-t-Bu-Josiphos]PdCl₂) to induce >95% ee in reductive amination .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
    Table 1 : Catalyst Performance Comparison
Catalystee (%)Yield (%)Reference
Pd-Josiphos9785
Chiral oxazaborolidine8978

4. Resolving Contradictions in Biological Activity Data Q: How should researchers address contradictory reports on the biological activity of this compound derivatives? A: Systematic structure-activity relationship (SAR) studies are essential:

  • Substituent variation : Compare o-tolyl derivatives with pyridin-3-yl or indol-3-yl analogs to isolate electronic vs. steric effects .
  • Lipophilicity assays : Measure logP values to correlate trifluoromethyl group placement with membrane permeability .
  • Target engagement assays : Use surface plasmon resonance (SPR) to quantify binding affinities for enzymes like PI3Kα, where trifluoromethyl groups enhance hydrophobic interactions .
    Key Finding : The o-tolyl group’s methyl substituent increases steric hindrance, reducing binding to cytochrome P450 isoforms compared to pyridine analogs .

5. Computational Modeling for Binding Prediction Q: What computational methods predict the interaction of this compound with biological targets? A: Molecular dynamics (MD) and density functional theory (DFT) are pivotal:

  • Docking simulations : AutoDock Vina predicts binding poses in PI3Kα (PDB: 4L23), highlighting hydrogen bonds between the amine group and Glu849 .
  • DFT calculations : B3LYP/6-311++G(d,p) basis sets quantify the trifluoromethyl group’s electron-withdrawing effect, stabilizing charge-transfer complexes .
  • Pharmacophore modeling : Identifies critical features (e.g., aromatic π-stacking with o-tolyl) for scaffold optimization .

Methodological Best Practices

6. Handling Air-Sensitive Intermediates
A: Due to the amine group’s reactivity:

  • Use Schlenk lines for anhydrous conditions under argon .
  • Stabilize intermediates with HCl gas to form hydrochloride salts, improving shelf life .

7. Scaling Up for Preclinical Studies
A: Pilot-scale synthesis requires:

  • Flow chemistry : Continuous reactors minimize exothermic risks during reductive amination .
  • Crystallization optimization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-(O-tolyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(O-tolyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.